5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
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Overview
Description
5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride, leading to the formation of the triazole ring via nucleophilic intramolecular cyclization . Another method includes the use of aryl diazonium salts and isocyanides in a [3+2] cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, aryl diazonium salts, and isocyanides. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids .
Major Products
The major products formed from these reactions include various substituted triazoles and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the creation of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride
- 1,2,3-triazole derivatives
- 1,2,4-triazole derivatives
Uniqueness
5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride is unique due to its specific substitution pattern and the presence of the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
78201-16-8 |
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Molecular Formula |
C3H4FN3O2S |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-sulfonyl fluoride |
InChI |
InChI=1S/C3H4FN3O2S/c1-2-5-3(7-6-2)10(4,8)9/h1H3,(H,5,6,7) |
InChI Key |
SPGZRFMUIFPNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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